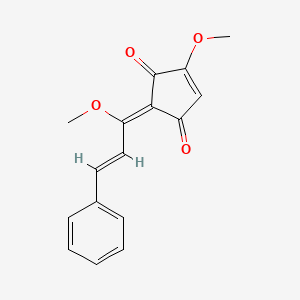

Methyllucidone

説明

Methyllucidone is a neuroprotective agent and an antioxidant that can be isolated from Lindera erythrocarpa Makino . It inhibits the ROS production, and activates antioxidant signaling pathways that include Nrf-2 and PI3K .

Synthesis Analysis

The synthesis of Methyllucidone has been chemically achieved by various research groups . For instance, Wu et al. utilized a “one-pot” reduction/rearrangement of dimethyl squarate and Darzens/ring expansion of the monomethoxy cyclobutenedione .科学的研究の応用

Neuroprotection

- Scientific Field: Neurobiology .

- Application Summary: Methyllucidone (MLC) has been found to exhibit neuroprotective effects on glutamate-induced oxidative stress in HT-22 cells via Nrf-2/HO-1 signaling . This suggests that MLC has a neuronal mechanism to protect neurons without microglial regulation .

- Methods of Application: The study involved pretreating HT-22 cells with MLC under glutamate-induced oxidative conditions . The glutamate effect to increase ROS production was effectively blocked by MLC without any free radical scavenging activity .

- Results: MLC upregulated the expression of heme oxygenase 1 (HO-1) and nuclear translocation of nuclear factor-E2-related factor 2 (Nrf-2), known as an intracellular antioxidant enzyme, and its transcription factor . Additionally, Akt phosphorylation regulating Nrf-2 was confirmed to be involved in the neuroprotective signaling activated by MLC .

Anti-Inflammatory

- Scientific Field: Pharmacology .

- Application Summary: Lucidone, an active constituent of fruits and leaves of Lindera erythrocarpa, has been reported to have various beneficial properties, such as antioxidant, anti-inflammatory, hepatoprotective, dermatoprotective, hypolipidemic, and skin-whitening effects .

- Methods of Application: The study involved the extraction of lucidone from the fruits and leaves of Lindera erythrocarpa . The extracted lucidone was then used in various experiments to test its effects .

- Results: The pleiotropic activities of lucidone derive from its unique chemistry as well as its ability to modulate multiple signaling pathways, such as inflammatory signaling pathways regulated by NF-κB and MAPKs .

Antitumor Activity

- Scientific Field: Oncology .

- Application Summary: Methyllucidone has shown significant inhibition of farnesyl protein transferase and antitumor activity in various human cancer cell lines in vitro .

- Methods of Application: The study involved the extraction of methyllucidone from the fruits and leaves of Lindera erythrocarpa . The extracted methyllucidone was then used in various experiments to test its effects on different human cancer cell lines .

- Results: The results showed that methyllucidone significantly inhibited farnesyl protein transferase, which is a key enzyme involved in the post-translational modification of a number of proteins that play a role in cell growth and cancer progression .

Anti-Inflammatory Effect

- Scientific Field: Pharmacology .

- Application Summary: Methyllucidone, isolated from ethyl acetate extracts of fruits of Lindera erythrocarpa, exhibited potent anti-inflammatory effects .

- Methods of Application: The study involved the extraction of methyllucidone from the fruits of Lindera erythrocarpa using ethyl acetate . The extracted methyllucidone was then used in various experiments to test its anti-inflammatory effects .

- Results: The results showed that methyllucidone exhibited potent anti-inflammatory effects .

Inhibition of Neurotoxic Microglial Activation

- Scientific Field: Neurobiology .

- Application Summary: Methyllucidone has been reported to have a neuroprotective potential via inhibition of neurotoxic microglial activation implicated in neurodegeneration .

- Methods of Application: The study involved the extraction of methyllucidone from Lindera erythrocarpa Makino (Lauraceae) and its application in various experiments to test its effects on neurotoxic microglial activation .

- Results: The results showed that methyllucidone significantly enhanced the viability of HT-22 cells under glutamate-induced oxidative conditions, suggesting that methyllucidone has a neuronal mechanism to protect neurons without microglial regulation .

Anti-Tumor Effects

- Scientific Field: Oncology .

- Application Summary: Methyllucidone has been found to strongly inhibit the growth of human cancer cells and colon tumor xenografted in nude mice .

- Methods of Application: The study involved the extraction of methyllucidone and its application in various experiments to test its effects on different human cancer cell lines and colon tumor xenografted in nude mice .

- Results: The anti-tumor effects of methyllucidone were confirmed with caspase-3 activation and degradation of PARP .

Safety And Hazards

Methyllucidone should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

特性

IUPAC Name |

(2Z)-4-methoxy-2-[(E)-1-methoxy-3-phenylprop-2-enylidene]cyclopent-4-ene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-13(9-8-11-6-4-3-5-7-11)15-12(17)10-14(20-2)16(15)18/h3-10H,1-2H3/b9-8+,15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITVJPYUOAZKPN-PBMBQWDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)/C(=C(\C=C\C2=CC=CC=C2)/OC)/C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyllucidone | |

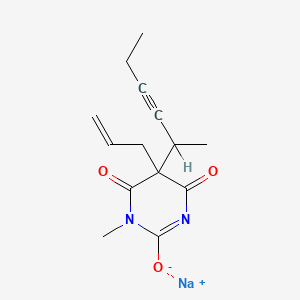

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。